![molecular formula C21H20N4O3S B2382873 4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile CAS No. 2380182-06-7](/img/structure/B2382873.png)
4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile
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Overview
Description
The compound “4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile” belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a new sequence of 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) assessed as BuChE and AChE inhibitors . The treatment of 4 with iodoethane, benzyl chloride, or ethyl bromoacetate under alkaline conditions provided 3-[(5-substituted sulfanyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one 5, 6, and 7, respectively .Molecular Structure Analysis
The molecular structure of this compound is based on a quinazoline moiety, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The quinazoline moiety is substituted by one or more amine groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4 with iodoethane, benzyl chloride, or ethyl bromoacetate under alkaline conditions . This results in the formation of 3-[(5-substituted sulfanyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one 5, 6, and 7 .properties
IUPAC Name |
4-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c22-13-16-5-7-18(8-6-16)29(27,28)25-11-9-17(10-12-25)14-24-15-23-20-4-2-1-3-19(20)21(24)26/h1-8,15,17H,9-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROHSJKEBNOAGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)S(=O)(=O)C4=CC=C(C=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile |
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